N-(3-Isobutoxybenzyl)-2-propanamine

Lipophilicity Drug‑likeness Physicochemical profiling

Researchers needing systematic SAR tools for alkoxy-group effects often lack well-characterized analog pairs. This compound bridges the gap: it shares the predicted pKa (9.54) of the isopropoxy analog while adding one heavy atom and higher lipophilicity (computed logP), enabling controlled studies on how subtle alkyl changes alter solubility, permeability, and protein binding. No experimental bioactivity data exist, so it also serves as a clean negative control or internal standard in benzylamine-scaffold assays. Supplied as a research-grade building block (≥95% purity) with full analytical traceability; standard pack size 500 mg, in stock for immediate dispatch.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 1040683-53-1
Cat. No. B1451640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Isobutoxybenzyl)-2-propanamine
CAS1040683-53-1
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC(=C1)CNC(C)C
InChIInChI=1S/C14H23NO/c1-11(2)10-16-14-7-5-6-13(8-14)9-15-12(3)4/h5-8,11-12,15H,9-10H2,1-4H3
InChIKeyAFKMPYQHPTZBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Isobutoxybenzyl)-2-propanamine (CAS 1040683-53-1) – Core Physicochemical & Sourcing Profile


N-(3-Isobutoxybenzyl)-2-propanamine (CAS 1040683‑53‑1) is a synthetic secondary benzylamine derivative with the molecular formula C₁₄H₂₃NO and a molecular weight of 221.34 g mol⁻¹ . It is commercially supplied as a research‑grade building block (typical purity ≥95 %) by vendors including Matrix Scientific and Santa Cruz Biotechnology, and is classified as an irritant (GHS hazard Xi) . Computed physicochemical properties—boiling point 301.1 ± 17.0 °C, density 0.928 ± 0.06 g cm⁻³, and pKa 9.54 ± 0.20 (predicted)—are available to guide formulation and storage decisions .

Why Generic Substitution of N-(3-Isobutoxybenzyl)-2-propanamine Is Not Supported by Available Data


Published primary research directly characterizing N‑(3‑isobutoxybenzyl)‑2‑propanamine (CAS 1040683‑53‑1) is currently absent from the peer‑reviewed literature and patent corpus. The compound is listed only in cheminformatics repositories (e.g., BindingDB, ChemSpider) as a deposited structure without associated bioactivity data [1]. Consequently, no quantitative head‑to‑head comparisons against its closest analogs—such as N‑(3‑isopropoxybenzyl)‑2‑propanamine (CAS 1040683‑60‑0)—could be retrieved. In the absence of experimental binding, ADME, or in‑vivo data, claims that one analog can substitute for another with equivalent performance are unfounded. Procurement decisions must therefore rely on the limited computed physicochemical properties and the supplier’s purity and traceability credentials.

Quantitative Differentiation Evidence for N-(3-Isobutoxybenzyl)-2-propanamine vs. Closest Analogs


Predicted Lipophilicity (XLogP3): Isobutoxy vs. Isopropoxy Analog

The computed octanol‑water partition coefficient (XLogP3) for N‑(3‑isobutoxybenzyl)‑2‑propanamine is estimated at 3.9, approximately 0.4 log units higher than that of its isopropoxy analog N‑(3‑isopropoxybenzyl)‑2‑propanamine (XLogP3 = 3.5) [1]. This increment reflects the additional methylene unit in the isobutoxy substituent and suggests moderately enhanced membrane permeability [1].

Lipophilicity Drug‑likeness Physicochemical profiling

Predicted Basicity (pKa): Isobutoxy vs. Isopropoxy Analog

The predicted aqueous pKa of N‑(3‑isobutoxybenzyl)‑2‑propanamine is 9.54 ± 0.20, essentially identical to the pKa of its isopropoxy analog (9.55 ± 0.20, predicted by the same algorithm) . This indicates that the change from isobutoxy to isopropoxy has negligible impact on the protonation state of the secondary amine.

Basicity Salt formation Solubility engineering

Molecular Weight and Heavy Atom Count: Synthetic Tractability and Solubility

N‑(3‑isobutoxybenzyl)‑2‑propanamine has a molecular weight of 221.34 g mol⁻¹ and 16 heavy atoms, compared to 207.31 g mol⁻¹ and 15 heavy atoms for the isopropoxy analog [1]. The additional carbon increases the saturated hydrocarbon character, which is likely to reduce aqueous solubility relative to the isopropoxy congener (calculated logP increase of ≈0.4), while maintaining compliance with Lipinski’s rule‑of‑five .

Molecular weight Fragment‑based screening Solubility prediction

Application Scenarios for N-(3-Isobutoxybenzyl)-2-propanamine Derived from Available Evidence


Chemical Library Diversification in Fragment‑Based Drug Discovery

Because N‑(3‑isobutoxybenzyl)‑2‑propanamine adds an additional heavy atom and increases lipophilicity relative to the isopropoxy analog, it can serve as a next‑generation fragment in structure‑based lead‑optimization campaigns where modest gains in hydrophobic contacts are sought .

Internal Standard or Negative Control for Benzylamine‑Based Assays

Given the absence of reported bioactivity, the compound may be deployed as a negative control or internal standard in biochemical assays involving benzylamine‑scaffold inhibitors, provided the isobutoxy substitution does not introduce unintended target engagement .

Physicochemical Property Benchmarking for Substituent Effect Studies

The predicted pKa identity but differentiated lipophilicity between the isobutoxy and isopropoxy analogs makes this pair a useful test set for studying how small alkoxy‑group variations affect solubility, permeability, and protein binding in a controlled manner [1].

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